physicochemical properties of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate
physicochemical properties of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate
An In-Depth Technical Guide to the Physicochemical Characterization of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate
Executive Summary
1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a molecule of interest within medicinal chemistry, incorporating a rigid spirocyclic scaffold that is valuable for the spatial positioning of functional groups in drug design. A comprehensive understanding of its physicochemical properties is paramount for its advancement from a chemical entity to a viable drug candidate, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
This technical guide provides a robust framework for the systematic characterization of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate. Moving beyond a simple data sheet, this document outlines the foundational experimental workflows required to determine its critical physicochemical parameters. We detail the causality behind the selection of each analytical technique, provide field-proven, step-by-step protocols, and synthesize the data into a holistic profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a comprehensive and reliable data package for this and structurally related compounds.
Chemical Identity and Foundational Properties
The first step in any characterization is to establish the molecule's fundamental identity. This serves as the basis for all subsequent experimental work and data interpretation.
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Chemical Name: 1,4-Dioxaspiro[4.5]decan-8-yl benzoate
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CAS Number: 76293-68-0[1]
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Molecular Formula: C₁₅H₁₈O₄
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Molecular Weight: 262.30 g/mol
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Chemical Structure: (Note: A representative 2D structure would be inserted here in a full document.)
The structure, featuring a benzoate ester linked to a spirocyclic ketal, suggests moderate lipophilicity and dictates the analytical strategies required for its characterization.
Core Physicochemical Property Profile
The following table summarizes the essential physicochemical properties for 1,4-Dioxaspiro[4.5]decan-8-yl benzoate and outlines the primary analytical techniques recommended for their experimental determination.
| Physicochemical Property | Typical Value / Prediction | Recommended Analytical Technique(s) |
| Purity & Identity | >98% (for research use) | GC-MS, HPLC, ¹H NMR, ¹³C NMR |
| Melting Point | Solid at room temperature | Differential Scanning Calorimetry (DSC) |
| Thermal Stability | Dependent on conditions | Thermogravimetric Analysis (TGA) |
| Aqueous Solubility | Low | Shake-Flask Method (Thermodynamic) |
| LogP (Octanol/Water) | Moderately Lipophilic | HPLC-based or Shake-Flask Method |
Experimental Protocols for Comprehensive Characterization
A robust physicochemical profile is built upon meticulously executed experiments. The following sections provide validated protocols for determining the key properties of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate.
Purity and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the ideal technique for this molecule due to the anticipated volatility of the benzoate ester. It provides a dual-validation system: the gas chromatograph separates the compound from any potential impurities or starting materials, while the mass spectrometer provides a unique fragmentation pattern (a "molecular fingerprint") that confirms its identity and molecular weight. This method is highly sensitive and quantitative, making it a cornerstone for purity assessment.[2][3][4]
Experimental Protocol: GC-MS Analysis
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Sample Preparation: Accurately weigh ~1 mg of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
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Instrument Setup:
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Injector: Set to 250°C with a split ratio of 50:1.
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Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
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Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Mass Spectrometer Setup:
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Ion Source: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Scan Range: 40-400 m/z.
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Injection & Analysis: Inject 1 µL of the prepared sample.
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Data Interpretation:
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The retention time of the main peak provides a chromatographic identifier.
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Purity is calculated based on the area percentage of the main peak relative to all other peaks.
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The mass spectrum should show the molecular ion (M⁺) at m/z = 262.3 and a characteristic fragmentation pattern for the spirocycle and benzoate moiety.
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Workflow Visualization: GC-MS Analysis
Caption: Workflow for purity and identity confirmation via GC-MS.
Thermal Properties by DSC and TGA
Expertise & Causality: Thermal analysis provides critical information for handling, storage, and formulation. Differential Scanning Calorimetry (DSC) is the definitive method for determining the melting point and identifying potential polymorphic forms, which can significantly impact solubility and bioavailability.[5][6][7] Thermogravimetric Analysis (TGA) complements this by measuring weight loss as a function of temperature, defining the onset of thermal decomposition and assessing the presence of residual volatiles.[8]
Experimental Protocol: Thermal Analysis
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Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC/TGA pan.
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DSC Instrument Setup (for Melting Point):
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Atmosphere: Nitrogen purge at 50 mL/min.
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Temperature Program: Equilibrate at 25°C. Ramp the temperature at a rate of 10°C/min up to a temperature well above the expected melting point (e.g., 250°C).
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Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.
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TGA Instrument Setup (for Thermal Stability):
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Atmosphere: Nitrogen purge at 50 mL/min.
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Temperature Program: Equilibrate at 25°C. Ramp the temperature at a rate of 10°C/min up to a high temperature (e.g., 600°C).
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Data Analysis: The TGA curve plots percent weight versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
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Workflow Visualization: Thermal Analysis
Caption: Parallel workflows for DSC and TGA thermal property analysis.
Thermodynamic Aqueous Solubility via the Shake-Flask Method
Expertise & Causality: Solubility is a critical determinant of a drug's oral bioavailability.[9] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium concentration of a compound in a solvent.[10] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the stable soluble concentration.[11][12] Performing this assay in buffered solutions (e.g., pH 7.4) and biorelevant media (e.g., FaSSIF) provides data that is more predictive of in vivo behavior.[13]
Experimental Protocol: Shake-Flask Solubility Assay
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Media Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Sample Preparation: Add an excess amount of solid 1,4-Dioxaspiro[4.5]decan-8-yl benzoate to several vials containing a known volume of the prepared buffer (e.g., 5 mg in 1 mL). The solid must remain present to ensure saturation.
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Equilibration: Seal the vials and place them in a shaking incubator set to a physiological temperature (37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure all particulate matter is removed, centrifuge the aliquot (e.g., at 14,000 rpm for 15 minutes) and then filter it through a low-binding 0.22 µm filter.
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Quantification:
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Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile).
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Dilute the filtered supernatant with the same solvent.
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Analyze the concentration of the compound in the diluted supernatant using a validated analytical method, typically HPLC with UV detection, against the standard curve.[2]
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Calculation: The solubility is the measured concentration in the saturated supernatant, typically expressed in µg/mL or µM.
Workflow Visualization: Solubility Determination
Sources
- 1. 1,4-dioxaspiro[4.5]decan-8-yl Benzoate | CAS#:76293-68-0 | Chemsrc [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS - AMOLF [amolf.nl]
- 5. azom.com [azom.com]
- 6. mt.com [mt.com]
- 7. mooreanalytical.com [mooreanalytical.com]
- 8. eag.com [eag.com]
- 9. rheolution.com [rheolution.com]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. raytor.com [raytor.com]
